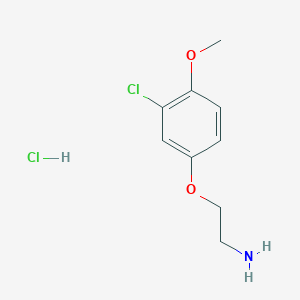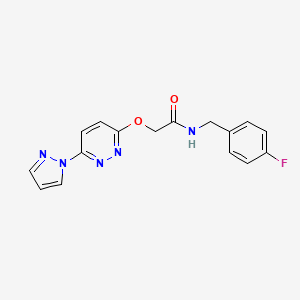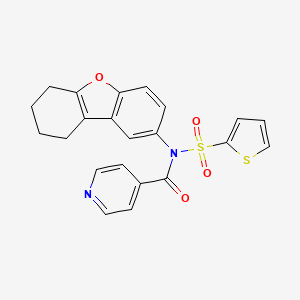![molecular formula C17H18N4O3 B2502659 ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate CAS No. 912621-51-3](/img/structure/B2502659.png)
ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are often synthesized for potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the annulation method, where a 3+2 cycloaddition reaction is used to form the pyrazole ring. For example, a related compound, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was synthesized through a Knoevenagel condensation followed by a cyclocondensation reaction of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride . This method could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions to accommodate the pyrimidinyl substituent.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . These techniques allow for the determination of the 3D molecular structure and the identification of stabilizing interactions such as hydrogen bonds and π-π stacking. Theoretical calculations, including DFT, can be used to predict and compare structural parameters, providing further insight into the molecular conformation of the compound.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. The reactivity of the pyrazole ring allows for further functionalization and the formation of complex structures. For instance, ethyl (2E)-3-dimethylamino-2-[(4Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]propenoate was transformed with N-nucleophiles to yield a series of ethyl 3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates . Such transformations could be relevant for the modification of this compound to enhance its properties or to create derivatives with specific biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be characterized by various analytical techniques. X-ray powder diffraction data can provide information on the crystalline structure and purity of the compound . The solubility, melting point, and stability of the compound can also be determined through experimental studies. These properties are essential for understanding the behavior of the compound in different environments and for its potential application in drug formulation.
Scientific Research Applications
Synthesis and Cyclization Reactions : This compound has been synthesized through various chemical reactions, including cyclization reactions. Studies have shown that it can be transformed into various heterocyclic compounds with potential biological activities, such as increasing the reactivity of cellobiase, an enzyme involved in the breakdown of certain sugars (Abd & Awas, 2008).
Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit antimicrobial properties. These derivatives have been evaluated against various bacteria and fungi, showing significant antimicrobial activity. This highlights the potential use of this compound in the development of new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Anticancer and Anti-inflammatory Potential : Some derivatives of this compound have been studied for their anticancer and anti-inflammatory activities. In particular, they have shown cytotoxic effects against certain cancer cell lines and inhibitory effects on enzymes like 5-lipoxygenase, which are involved in inflammation processes (Rahmouni et al., 2016).
Biological Evaluation : Various synthesized derivatives of this compound have been subjected to biological evaluations to explore their potential as biocidal agents. Some compounds have exhibited excellent biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef et al., 2011).
Antioxidant Activity : Certain derivatives containing the pyrazolo[3,4-d]pyrimidin-4-one moiety have been tested as antioxidants. Some of these compounds have shown antioxidant activity comparable to ascorbic acid, suggesting their potential use as antioxidant agents (El‐Mekabaty, 2015).
Mechanism of Action
Target of Action
The primary target of ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2 . This inhibitory action results in the alteration of cell cycle progression . The compound’s interaction with CDK2 is confirmed by molecular docking simulation, which shows a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in cell growth arrest at the G0-G1 stage , leading to a significant reduction in cell proliferation .
Pharmacokinetics
These properties contribute to the compound’s bioavailability and help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in a significant inhibition of cell growth . Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Future Directions
The future directions for research on “ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate” and similar compounds could involve further exploration of their anticancer properties . In particular, more detailed studies on their mechanism of action, as well as investigations into their potential use in the treatment of other types of cancer, could be beneficial .
properties
IUPAC Name |
ethyl 2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-3-14(17(23)24-4-2)20-11-18-15-13(16(20)22)10-19-21(15)12-8-6-5-7-9-12/h5-11,14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSNOEIMWLLYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2502576.png)
![(3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2,7(9aH,9bH)-dione hydrate](/img/structure/B2502578.png)
![N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2502579.png)

![4-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2502582.png)
![[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B2502586.png)

![(E)-4-(Dimethylamino)-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-enamide](/img/structure/B2502588.png)

![2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2502592.png)



![ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2502599.png)